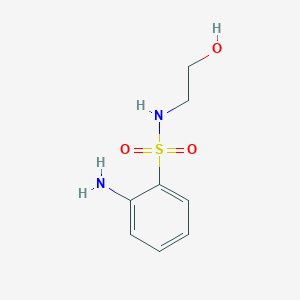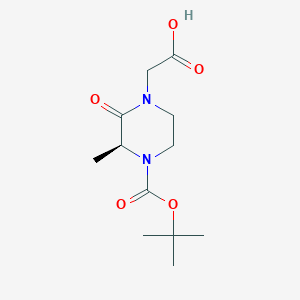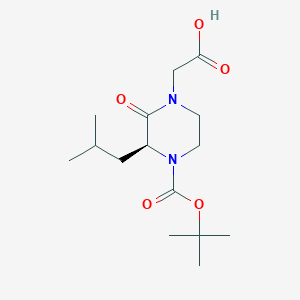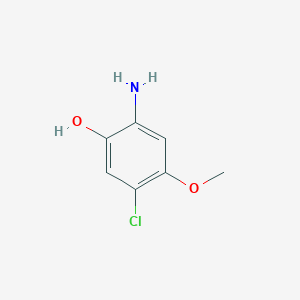
7-羟基-5,8-二甲氧基黄烷酮
描述
7-Hydroxy-5,8-dimethoxyflavanone is a naturally occurring flavonoid compound isolated from the ethanol extract of the whole plants of Sarcandra hainanensis . This compound belongs to the flavanone class of flavonoids, which are known for their diverse biological activities and potential therapeutic applications.
科学研究应用
7-Hydroxy-5,8-dimethoxyflavanone has shown promising results in various fields of research, including:
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer, neuroprotective, and antibacterial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
Target of Action
7-Hydroxy-5,8-dimethoxyflavanone is a compound isolated from the ethanol extract of the whole plants of Sarcandra hainanensis It’s structurally similar compound, 5,8-dihydroxy-4’,7-dimethoxyflavone, has been reported to upregulate the expression of heme oxygenase (ho)-1 via the p38 mitogen-activated protein kinase/nuclear factor-erythroid factor 2-related factor 2 (mapk/nrf2) pathway .
Mode of Action
It’s structurally similar compound, 5,8-dihydroxy-4’,7-dimethoxyflavone, has been reported to inhibit the activity of adenosine 3’,5’-cyclic monophosphate phosphodiesterase .
Biochemical Pathways
It’s structurally similar compound, 5,8-dihydroxy-4’,7-dimethoxyflavone, has been reported to affect the mapk/nrf2 pathway .
Result of Action
It’s structurally similar compound, 5,8-dihydroxy-4’,7-dimethoxyflavone, has been reported to have potent anti-allergic and anti-inflammatory activities .
Action Environment
It is generally recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
生化分析
Cellular Effects
The cellular effects of 7-Hydroxy-5,8-dimethoxyflavanone are also not fully explored. Flavonoids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 7-Hydroxy-5,8-dimethoxyflavanone on various types of cells and cellular processes need to be investigated further.
Molecular Mechanism
It is known that flavonoids can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5,8-dimethoxyflavanone typically involves the use of chalcones as intermediates. One common synthetic route includes the reaction of 5,7-dimethoxyflavanone with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of potassium hydroxide (KOH) to form the corresponding oxime . This intermediate can then be further treated with hydrobromic acid (HBr) in acetic acid (AcOH) to yield 7-Hydroxy-5,8-dimethoxyflavanone .
Industrial Production Methods: Industrial production of 7-Hydroxy-5,8-dimethoxyflavanone may involve large-scale extraction from plant sources such as Sarcandra hainanensis. The extraction process typically includes ethanol extraction followed by chromatographic purification to isolate the desired compound .
化学反应分析
Types of Reactions: 7-Hydroxy-5,8-dimethoxyflavanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavanone to its corresponding dihydroflavanone.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavanones.
Substitution: Various substituted flavanones depending on the reagent used.
相似化合物的比较
5-Hydroxy-7,8-dimethoxyflavone: Similar in structure but differs in the position of hydroxyl and methoxy groups.
5-Hydroxy-3,7-dimethoxyflavone: Another related compound with different substitution patterns.
5,7-Dimethoxyflavone: Lacks the hydroxyl group at the 7-position.
Uniqueness: 7-Hydroxy-5,8-dimethoxyflavanone is unique due to its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications. Its ability to inhibit cytochrome P450 enzymes and its antioxidant properties make it a valuable compound for further research and development .
属性
IUPAC Name |
7-hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-14-9-12(19)16(21-2)17-15(14)11(18)8-13(22-17)10-6-4-3-5-7-10/h3-7,9,13,19H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDGNPJTSCOMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635882 | |
| Record name | 7-Hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54377-24-1 | |
| Record name | 7-Hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the source of 7-hydroxy-5,8-dimethoxyflavanone and how was it isolated?
A1: 7-Hydroxy-5,8-dimethoxyflavanone was isolated from the branches of Piper glandulosissimum (Piperaceae), a plant species. The study utilized various spectroscopic techniques, including IR, UV, 1H and 13C NMR, alongside 2D NMR analyses (HMQC, HMBC, COSY and NOESY) to characterize the compound [].
Q2: What antimicrobial activity has been reported for 7-hydroxy-5,8-dimethoxyflavanone?
A2: The research indicates that 7-hydroxy-5,8-dimethoxyflavanone demonstrates antimicrobial activity against specific microorganisms. These include Staphylococcus aureus, S. epidermidis, Trichophyton mentagrophytes, and Microsporum canis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113361.png)




![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine](/img/structure/B113378.png)





![[4-(2-Amino-ethyl)-phenyl]-acetic acid](/img/structure/B113391.png)

![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)
